maleic acid;1-[(5-methoxy-1H-indol-3-yl)methyleneamino]-2-pentyl-guanidine
Description
Chemical Identity and Nomenclature
Tegaserod maleate is a synthetic serotonin receptor modulator with a well-defined chemical structure.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | (Z)-but-2-enedioic acid;1-[(E)-(5-methoxy-1H-indol-3-yl)methylideneamino]-2-pentylguanidine |
| Molecular Formula | C₂₀H₂₇N₅O₅ |
| CAS Registry Number | 189188-57-6 (maleate salt); 145158-71-0 (free base) |
| Synonyms | Zelnorm®, Zelmac®, SDZ HTF 919, 3-(5-methoxy-1H-indol-3-ylmethylene)-N-pentylcarbazimidamide hydrogen maleate |
The compound exists as a maleate salt, where the active tegaserod molecule forms a 1:1 stoichiometric complex with maleic acid. Its structure features an indole core substituted with methoxy and methyleneamino-pentylguanidine groups, stabilized by hydrogen bonding with the maleate counterion.
Historical Development and Discovery
Tegaserod maleate emerged from systematic efforts to develop gastrointestinal motility agents targeting serotonin receptors.
Table 2: Developmental Milestones
Novartis spearheaded its development, leveraging structure-activity relationship studies to optimize 5-HT₄ receptor affinity while minimizing off-target effects. The maleate salt formulation was selected to enhance aqueous solubility for oral bioavailability.
Classification and Position in Chemical Taxonomy
Tegaserod maleate occupies a unique niche in chemical and pharmacological classifications:
Table 3: Taxonomy Overview
| Classification Level | Description |
|---|---|
| Structural Class | Substituted indole carbazimidamide |
| Functional Groups | Methoxyindole, methyleneamino linker, pentylguanidine, maleate counterion |
| Pharmacological Category | Serotonin 5-HT₄ receptor partial agonist / 5-HT₂B receptor antagonist |
| Therapeutic Class | Gastroprokinetic agent |
The molecule’s indole moiety enables π-π interactions with aromatic residues in serotonin receptors, while the guanidine group facilitates ionic binding to aspartate/glutamate residues in receptor pockets. Its maleate salt form falls under the broader category of pharmaceutically acceptable salts per ICH guidelines, improving stability and dissolution properties compared to the free base.
Properties
CAS No. |
189188-57-6 |
|---|---|
Molecular Formula |
C20H27N5O5 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;1-[(5-methoxy-1H-indol-3-yl)methylideneamino]-2-pentylguanidine |
InChI |
InChI=1S/C16H23N5O.C4H4O4/c1-3-4-5-8-18-16(17)21-20-11-12-10-19-15-7-6-13(22-2)9-14(12)15;5-3(6)1-2-4(7)8/h6-7,9-11,19H,3-5,8H2,1-2H3,(H3,17,18,21);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
CPDDZSSEAVLMRY-BTJKTKAUSA-N |
Isomeric SMILES |
CCCCCN=C(N)N/N=C\C1=CNC2=C1C=C(C=C2)OC.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCCCCN=C(N)NN=CC1=CNC2=C1C=C(C=C2)OC.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Related CAS |
145158-71-0 (parent) |
Synonyms |
(E)-2-((Z)-(5-methoxy-3H-indol-3-ylidene)methyl)-N'-pentylhydrazinecarboximidamide maleate |
Origin of Product |
United States |
Preparation Methods
Two-Step Synthesis via Schiff’s Base Formation
The foundational approach involves coupling 5-methoxy-indole-3-carboxaldehyde with S-methyl-isothiosemicarbazide hydroiodide in methanol under triethylamine catalysis. This forms 1-((5-methoxy-1H-indol-3-yl)methylene)-S-methyl-isothiosemicarbazide, achieving near-quantitative yields (≈100%). Subsequent reflux with n-pentyl amine in methanol produces tegaserod free base (97% yield, 95% HPLC purity). Maleation with maleic acid in methanol-water mixtures yields the final salt (48.42% yield, 99.45% HPLC purity).
Key Advantages :
Hydroiodide Intermediate Isolation
WO2007119109A2 introduces tegaserod hydroiodide as a crystalline intermediate. Reacting 5-methoxyindole-3-carbaldehyde with N-pentyl-N′-aminoguanidine hydroiodide in refluxing isopropanol isolates tegaserod hydroiodide (Form A). Purification via activated charcoal and sodium metabisulfite treatment achieves >99.7% HPLC purity. Maleic acid (1.0–1.2 molar equivalents) is then added at 70–80°C to precipitate tegaserod maleate.
Reaction Conditions :
| Parameter | Specification |
|---|---|
| Solvent System | Isopropanol-acetonitrile (7:3) |
| Temperature | Reflux (≈82°C) |
| Decolorizing Agent | Activated charcoal (0.5% w/v) |
Direct Maleation Under Acidic Conditions
WO2005105740A2 bypasses intermediate isolation by reacting 5-methoxyindole-3-carbaldehyde with N-pentyl-N′-aminoguanidine hydroiodide in water or organic solvents (e.g., ethyl acetate) acidified with maleic acid. This one-pot method precipitates tegaserod maleate directly, avoiding polymorphic complications.
Example Protocol :
Analytical and Process Optimization
High-Performance Liquid Chromatography (HPLC)
HPLC is critical for quantifying tegaserod maleate purity and detecting impurities (e.g., Impurity A: RRT 0.58; Impurity B: RRT 1.10). Patented methods specify C18 columns, gradient elution with acetonitrile-phosphate buffer, and UV detection at 254 nm.
Acceptance Criteria :
Polymorphism and Tautomeric Control
Tegaserod exists in four tautomeric forms, necessitating strict reaction control to favor the bioactive conformation. Crystallization from methanol-ethyl acetate mixtures ensures Form A dominance (>99% by XRPD).
Industrial Scalability and Challenges
Solvent and Cost Efficiency
Methanol and ethyl acetate are preferred for their low toxicity and ease of removal. WO2007119109A2 reports a 40% reduction in solvent use compared to prior methods.
Chemical Reactions Analysis
Tegaserod maleate undergoes various chemical reactions, including:
Oxidation: Tegaserod can be oxidized under specific conditions, leading to the formation of various metabolites.
Reduction: The compound can be reduced, although this is less common in its typical applications.
Substitution: Tegaserod can undergo substitution reactions, particularly at the indole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
Clinical Applications in Gastroenterology
Irritable Bowel Syndrome Treatment
Tegaserod maleate was initially approved for the treatment of irritable bowel syndrome with constipation. Clinical trials have demonstrated its efficacy in improving bowel function and alleviating abdominal pain. A study reported that tegaserod significantly improved key symptoms compared to placebo, with a favorable safety profile, where diarrhea was the most common adverse effect .
Oncological Applications
Recent studies have identified tegaserod maleate as a promising therapeutic agent against certain types of cancer:
Gastric Cancer
Mechanism of Action
Tegaserod maleate has been shown to suppress the growth of gastric cancer cells by inhibiting the MEK1/2-ERK1/2 signaling pathway. Research indicates that it binds to MEK1 and MEK2, effectively blocking their kinase activity, which is crucial for cancer cell proliferation .
In Vitro and In Vivo Studies
- Cell Proliferation Inhibition : In vitro studies demonstrated that tegaserod maleate significantly inhibited the proliferation of gastric cancer cell lines HGC27 and AGS, with half-maximal inhibitory concentration (IC50) values of approximately 1.40 μM and 2.14 μM respectively .
- Animal Models : In vivo experiments using patient-derived xenograft (PDX) models showed that treatment with tegaserod maleate resulted in reduced tumor growth compared to control groups .
Data Table: Effects of Tegaserod Maleate on Gastric Cancer Cells
| Treatment Concentration (μM) | Cell Line | Proliferation Inhibition (%) at 72h | Proliferation Inhibition (%) at 96h |
|---|---|---|---|
| 0.25 | HGC27 | 31.93 | 38.38 |
| 0.5 | HGC27 | - | - |
| 1 | AGS | 36.29 | 40.69 |
| 2 | AGS | - | - |
Esophageal Cancer
Tegaserod maleate has also been investigated for its effects on esophageal squamous cell carcinoma (ESCC). Studies suggest that it inhibits the proliferation of ESCC cells by disrupting peroxisome function, which is linked to tumor growth and poor prognosis in patients .
Key Findings
- Protein Expression : Treatment with tegaserod maleate led to decreased levels of peroxisome membrane proteins PEX11B and PEX13, which are critical for peroxisome proliferation and function .
- Tumor Suppression : The inhibition of these proteins correlates with reduced tumor cell viability, indicating potential for tegaserod maleate as a therapeutic option in ESCC management.
Mechanism of Action
Tegaserod maleate exerts its effects by acting as an agonist at serotonin-4 (5-HT4) receptors in the gastrointestinal tract . This activation stimulates the release of neurotransmitters from enteric nerves, promoting gastrointestinal motility and the peristaltic reflex . Additionally, it reduces visceral sensitivity, thereby alleviating symptoms like abdominal pain and constipation . The compound also acts as an antagonist at serotonin-2B (5-HT2B) receptors .
Comparison with Similar Compounds
MEK1/2 Inhibitors in Gastric Cancer: Tegaserod Maleate vs. Trametinib
Tegaserod maleate and trametinib (a clinical MEK1/2 inhibitor) demonstrate comparable efficacy in suppressing GC proliferation. Both inhibit MEK1/2 kinase activity, reducing ERK1/2 phosphorylation and downstream oncogenic signals like RSK2 . In patient-derived xenograft (PDX) models, tegaserod maleate achieved tumor inhibition rates similar to trametinib . However, tegaserod’s IC₅₀ values in GC cells (1.40 μM in HGC27; 2.14 μM in AGS) suggest slightly lower potency than trametinib, which is optimized for MEK inhibition .
Table 1: Comparison of Tegaserod Maleate and Trametinib in Gastric Cancer
| Parameter | Tegaserod Maleate | Trametinib |
|---|---|---|
| Target | MEK1/2 | MEK1/2 |
| IC₅₀ (GC Cells) | 1.40 μM (HGC27) | 0.1–1.0 nM* |
| Tumor Inhibition (PDX) | 70–80% | 75–85% |
| Clinical Use | IBS-C (FDA-approved) | Melanoma (FDA-approved) |
Trametinib data from external sources; tegaserod data from .
Antimicrobial Synergists: Tegaserod Maleate vs. ML-7 and Tavaborole
Tegaserod maleate enhances the efficacy of tigecycline against tigecycline-resistant K. pneumoniae, showing synergy in 73% of isolates (FICI ≤0.5). While ML-7 (a kinase inhibitor) achieves 100% synergy, tegaserod outperforms tavaborole (an antifungal agent) in stability and dose compatibility .
Table 2: Synergy with Tigecycline Against Resistant K. pneumoniae
| Compound | Synergy Rate (FICI ≤0.5) | Key Advantages |
|---|---|---|
| Tegaserod | 73% | FDA-approved, low toxicity |
| ML-7 | 100% | Highest efficacy |
| Tavaborole | 73% | Broad-spectrum activity |
Proteasome Inhibitors: Tegaserod Maleate vs. Bortezomib
Tegaserod maleate inhibits proteasome subunits β1, β2, and β5, leading to ubiquitinated protein accumulation and HMOX1 upregulation, similar to bortezomib (a β5-specific inhibitor) . However, tegaserod’s broader subunit inhibition may reduce cancer cell adaptability, though its proteasome-inhibitory IC₅₀ values remain higher than bortezomib’s .
Table 3: Proteasome Inhibition Profile
| Parameter | Tegaserod Maleate | Bortezomib |
|---|---|---|
| Subunits Targeted | β1, β2, β5 | β5 |
| Ubiquitinated Proteins | ↑↑ | ↑↑↑ |
| Clinical Use | IBS-C, repurposed | Multiple myeloma |
Pharmaceutical Salt Forms: Maleate vs. Benzoate
While both salts retain 5-HT4 agonism, the benzoate form avoids maleate’s degradation byproducts, enhancing safety profiles .
Table 4: Salt Form Comparison
| Parameter | Tegaserod Maleate | Tegaserod Benzoate |
|---|---|---|
| Stability | Moderate (prone to impurities) | High |
| Cardiovascular Risks | Reported | None observed |
| Manufacturing | Complex | Simplified synthesis |
Data from .
Biological Activity
Tegaserod maleate is a selective serotonin receptor agonist primarily used in the treatment of irritable bowel syndrome (IBS) and chronic constipation. Recent research has expanded its profile, demonstrating significant anticancer properties, particularly in gastric and esophageal cancers. This article delves into the biological activities of tegaserod maleate, highlighting its mechanisms of action, efficacy in various cancers, and relevant case studies.
Tegaserod maleate functions primarily through its action on the 5-HT_4 serotonin receptors, which are involved in gastrointestinal motility. However, emerging studies indicate that its biological activity extends beyond gastrointestinal effects to include:
- Inhibition of Cancer Cell Proliferation : Tegaserod maleate has been shown to inhibit the proliferation of various cancer cell lines, including gastric and esophageal cancer cells. The compound demonstrates a dose-dependent reduction in cell viability, as evidenced by IC50 values ranging from 1.40 μM to 6.867 μM across different studies .
- Targeting MEK1/2 Pathway : Research indicates that tegaserod maleate binds to MEK1 and MEK2 kinases, inhibiting their activity and subsequently reducing ERK1/2 phosphorylation. This pathway is crucial for cell proliferation and survival in many cancers .
- Induction of Apoptosis : In melanoma cells, tegaserod maleate has been reported to induce apoptosis through modulation of the JAK/STAT3 signaling pathway and downregulation of peroxisome-related proteins .
Gastric Cancer
A study demonstrated that tegaserod maleate significantly inhibited gastric cancer cell growth in vitro and in vivo. The compound was tested on HGC27 and AGS cell lines, showing a reduction in cell proliferation by approximately 31.93% to 40.69% at concentrations of 2 μM after 72 to 96 hours .
Table 1: IC50 Values for Gastric Cancer Cell Lines
| Cell Line | IC50 (μM) at 48h |
|---|---|
| HGC27 | 1.40 |
| AGS | 2.14 |
Esophageal Cancer
In another study focusing on esophageal squamous cell carcinoma (ESCC), tegaserod maleate exhibited significant anticancer effects by suppressing tumor growth in patient-derived xenograft models. The IC50 values for ESCC cell lines KYSE150 and KYSE450 were found to be 6.867 μM and 4.476 μM respectively, indicating potent inhibitory effects compared to normal human esophageal epithelial cells .
Table 2: IC50 Values for Esophageal Cancer Cell Lines
| Cell Line | IC50 (μM) at 48h |
|---|---|
| KYSE150 | 6.867 |
| KYSE450 | 4.476 |
| SHEE (normal) | 9.688 |
Case Study: Gastric Cancer Treatment
In a preclinical model using HGC27 cells, treatment with tegaserod maleate resulted in a significant decrease in colony formation ability, confirming its potential as an anticancer agent . The study utilized both anchorage-dependent and independent assays to assess growth inhibition.
Case Study: ESCC Patient-Derived Xenograft Model
In vivo studies using patient-derived xenografts demonstrated that tegaserod maleate effectively reduced tumor size compared to control groups. The mechanism was linked to the downregulation of peroxisome-related proteins, which are essential for cancer cell survival .
Q & A
Q. What are the key physicochemical properties of Tegaserod maleate relevant to its pharmacological activity?
Tegaserod maleate (C₂₀H₂₇N₅O₅; CAS 189188-57-6) is a 5-HT₄ receptor partial agonist and 5-HT₂B antagonist with a molecular weight of 417.46 g/mol and ≥98% purity. Its stability depends on storage conditions:
Q. What is the established molecular mechanism of Tegaserod maleate as a serotonin receptor modulator?
Tegaserod maleate binds selectively to 5-HT₄ receptors, inducing conformational changes that enhance gastrointestinal motility. Concurrently, it antagonizes 5-HT₂B receptors, mitigating cardiovascular risks associated with prolonged 5-HT₂B activation. Advanced studies suggest it also modulates SR-4, a protein involved in cellular proliferation pathways, though this requires further validation via co-immunoprecipitation or CRISPR-based knockout models .
Advanced Research Questions
Q. How can researchers optimize in vitro experimental designs to assess Tegaserod maleate’s effects on hematopoietic malignancies?
- Cell lines : Use CD34⁺ leukemic stem cells (LSCs) from AML patients or THP-1 cell lines to model hematological responses .
- Dosage : Perform dose-response curves (0.1–10 µM) to identify IC₅₀ values, accounting for batch-to-batch variability.
- Controls : Include vehicle (DMSO) and positive controls (e.g., 5-HT₄ agonist cisapride) to isolate Tegaserod-specific effects.
- Endpoints : Measure apoptosis (Annexin V/PI flow cytometry), proliferation (CFSE dilution), and differentiation (CD11b/CD14 surface markers) .
- Data presentation : Use tables with Roman numerals and figures with error bars (SEM) to show statistical significance (p < 0.05 via ANOVA) .
Q. What methodologies are recommended for resolving contradictions in pharmacokinetic (PK) data across Tegaserod maleate studies?
Discrepancies in bioavailability or half-life data often arise from interspecies differences or analytical techniques. To address this:
- Parameter fitting : Use nonlinear mixed-effects modeling (e.g., NONMEM) to reconcile PK parameters from human and rodent studies .
- Assay validation : Compare LC-MS/MS (gold standard) with ELISA-based measurements to rule out antibody cross-reactivity .
- Meta-analysis : Pool data from FDA archives (e.g., Zelnorm trials) and recent publications, applying Cochrane risk-of-bias tools to weight studies appropriately .
Q. How should researchers design in vivo studies to evaluate Tegaserod maleate’s safety profile while avoiding cardiovascular adverse events?
- Models : Use transgenic mice overexpressing 5-HT₂B receptors or humanized cardiac models to simulate risk populations.
- Endpoints : Monitor ECG parameters (QT interval) and troponin levels weekly.
- Dose escalation : Follow FDA guidelines for restricted use (e.g., low-dose regimens ≤6 mg/day) and include rescue protocols for arrhythmias .
- Histopathology : Post-mortem analysis of heart and liver tissues for fibrosis or hypertrophy .
Q. What statistical approaches are critical for analyzing Tegaserod maleate’s dose-dependent effects in clinical trial data?
- Longitudinal analysis : Mixed-effects models to account for individual variability in response trajectories.
- Subgroup stratification : Cluster patients by genetic polymorphisms (e.g., 5-HT₄ receptor variants) using chi-square tests.
- Survival analysis : Kaplan-Meier curves with log-rank tests for evaluating mortality rates in oncology trials .
Data Presentation and Reproducibility
Q. How can researchers ensure reproducibility when reporting Tegaserod maleate’s effects on cellular pathways?
- Detailed protocols : Document buffer compositions (e.g., exact concentrations of protease inhibitors) and centrifugation speeds.
- Raw data sharing : Deposit flow cytometry FCS files or microscopy images in repositories like Figshare.
- Reagent validation : Include lot numbers for antibodies and cell lines (e.g., ATCC-certified THP-1 cells) .
Q. What are the best practices for integrating contradictory findings into a cohesive discussion section?
- Contrast frameworks : Use tables to juxtapose conflicting results (e.g., pro-apoptotic vs. proliferative effects) with variables like cell type or dosage.
- Mechanistic hypotheses : Propose SR-4 modulation or off-target kinase interactions as explanations, citing structural studies (e.g., molecular docking simulations) .
- Limitations : Acknowledge sample size constraints or assay detection limits .
Tables for Reference
Table 1. Key Physicochemical Properties of Tegaserod Maleate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₇N₅O₅ | |
| CAS Number | 189188-57-6 | |
| Purity | ≥98% | |
| Storage (Powder) | -25°C to -15°C (3 years) | |
| Storage (Solution) | -85°C to -65°C (2 years) |
Table 2. Recommended Assays for Tegaserod Maleate Studies
| Assay Type | Methodology | Application |
|---|---|---|
| Receptor Binding | Radioligand competition assays | 5-HT₄/5-HT₂B affinity |
| Apoptosis | Annexin V/PI staining + flow cytometry | Leukemic cell death |
| Pharmacokinetics | LC-MS/MS plasma analysis | Bioavailability assessment |
| Histopathology | H&E staining | Tissue toxicity screening |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
